

Spectroscopic Profile of (2,6-Dibromo-4-fluorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(2,6-Dibromo-4-fluorophenyl)methanol
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound **(2,6-Dibromo-4-fluorophenyl)methanol**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **(2,6-Dibromo-4-fluorophenyl)methanol**. These predictions are derived from the analysis of analogous compounds, including substituted benzyl alcohols, brominated and fluorinated aromatic systems.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4 - 7.6	Doublet (d)	2H	Aromatic C-H (ortho to Fluorine)
~4.8 - 5.0	Singlet (s)	2H	Methylene (-CH ₂ -)
~2.0 - 3.0	Broad Singlet (br s)	1H	Hydroxyl (-OH)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~158 - 162 (d, $^1\text{J}_{\text{CF}} \approx 245\text{-}255$ Hz)	Aromatic C-F
~135 - 138	Aromatic C-Br
~130 - 133 (d, $^3\text{J}_{\text{CF}} \approx 7\text{-}9$ Hz)	Aromatic C-H
~115 - 118	Aromatic C-COH
~65 - 70	Methylene (-CH ₂ -)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Broad	O-H stretch (alcohol)
3050-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₂ -)
1550-1600	Strong	Aromatic C=C stretch
1450-1490	Strong	Aromatic C=C stretch
1200-1250	Strong	C-F stretch
1000-1100	Strong	C-O stretch (primary alcohol)
550-650	Strong	C-Br stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
282/284/286	High	[M] ⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
265/267/269	Medium	[M-OH] ⁺
203/205	Medium	[M-Br] ⁺
185	High	[M-Br-H ₂ O] ⁺
124	Medium	[M-2Br] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for compounds similar to **(2,6-Dibromo-4-fluorophenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **(2,6-Dibromo-4-fluorophenyl)methanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (^1H) or the residual solvent signal (^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

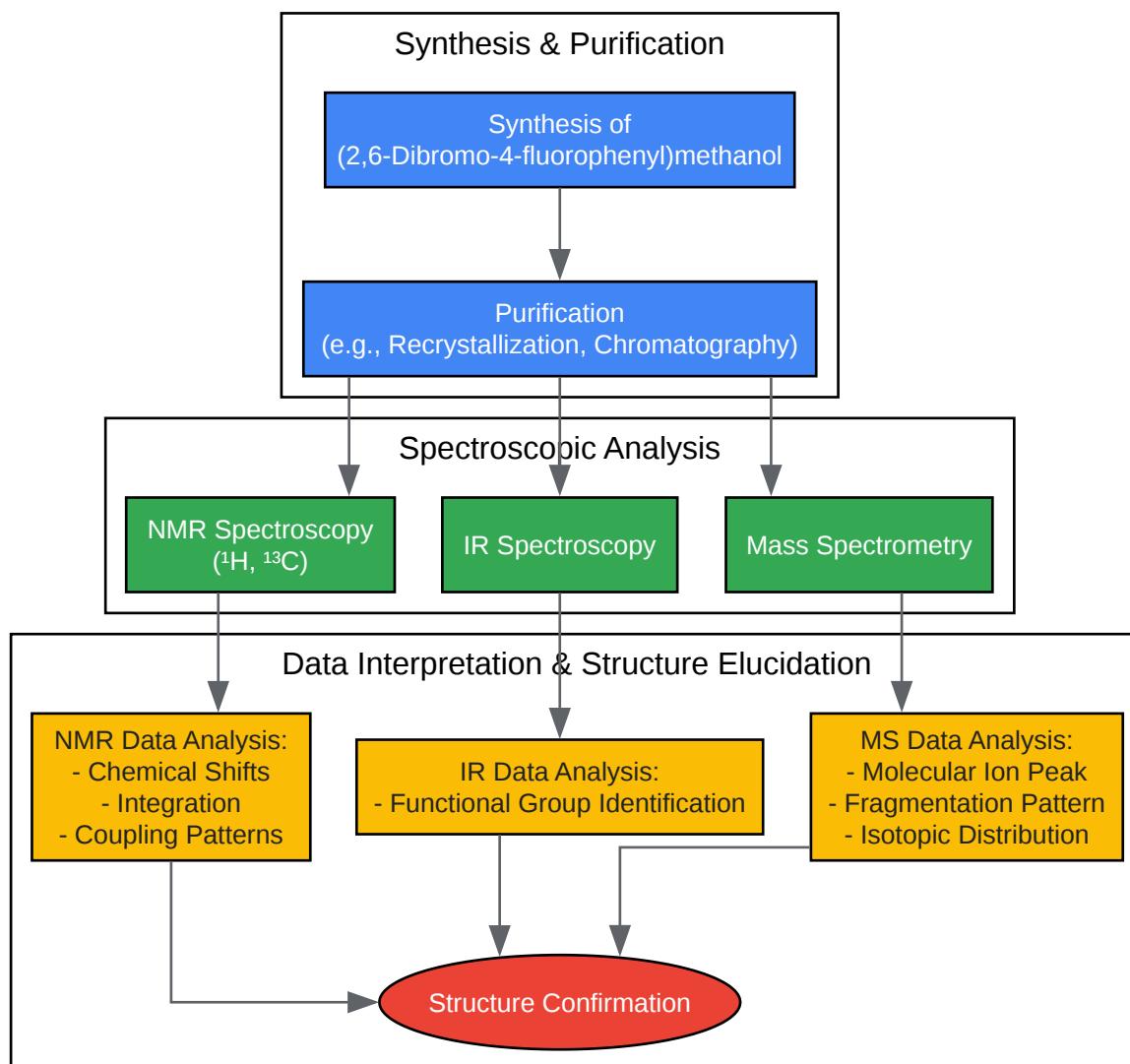
- Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their relative abundance.

- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and bromine-containing fragments.[1][2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **(2,6-Dibromo-4-fluorophenyl)methanol**.

Workflow for Spectroscopic Analysis of (2,6-Dibromo-4-fluorophenyl)methanol



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Caption: Experimental workflow for the synthesis and spectroscopic analysis.

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References

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